Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction between appropriate amines and diketones.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving β-amino alcohols and suitable electrophiles.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazine and azetidine intermediates using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to:
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can be compared with other similar compounds such as:
Benzo[d][1,3]dioxole Derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in their additional functional groups and biological activities.
Pyrazine Derivatives: Compounds with the pyrazine ring are known for their antimicrobial and anticancer properties.
Azetidine Derivatives: These compounds are studied for their potential use in pharmaceuticals due to their unique ring structure.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(10-1-2-12-13(5-10)22-9-21-12)19-7-11(8-19)18-14-6-16-3-4-17-14/h1-6,11H,7-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUMJDPCJIBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)NC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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